1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA is a complex organic compound with a unique structure that combines pyrimidine, indole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA typically involves multiple steps, starting with the preparation of the pyrimidine and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid: Found in marine organisms and used for its anticoagulant properties.
Uniqueness
N-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLENE)-N’-(4-METHOXYPHENYL)UREA is unique due to its combination of pyrimidine, indole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H29N7O3 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C26H29N7O3/c1-16-13-17(2)30-25(29-16)32-24(33-26(34)31-19-5-7-20(35-3)8-6-19)27-12-11-18-15-28-23-10-9-21(36-4)14-22(18)23/h5-10,13-15,28H,11-12H2,1-4H3,(H3,27,29,30,31,32,33,34) |
InChI Key |
AAVWSWKZLQPJST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.